N,N'-Diisopropylcarbodiimide
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNKZNFMNDZQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4025086 | |
| Record name | Diisopropylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Merck Index] | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
147 °C | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.806 g/cu cm at 25 °C | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
9.79 [mmHg], 5.1 mm Hg at 25 °C | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
693-13-0 | |
| Record name | Diisopropylcarbodiimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Diisopropylcarbodiimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanamine, N,N'-methanetetraylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisopropylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-methanetetraylbis(1-methylethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLCARBODIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQO20I6TWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Diisopropylcarbodiimide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for N,n Diisopropylcarbodiimide
Established Laboratory and Industrial Synthesis Routes
The production of N,N'-Diisopropylcarbodiimide can be achieved through several established chemical pathways. These methods, primarily revolving around the transformation of N,N'-diisopropylthiourea, have been developed for both laboratory-scale and industrial applications.
Oxidative Dehydrogenation of N,N'-Diisopropylthiourea
A principal and widely employed method for synthesizing this compound is the oxidative dehydrogenation (or desulfurization) of its precursor, N,N'-diisopropylthiourea. This process involves the removal of sulfur and hydrogen atoms from the thiourea (B124793) backbone to form the characteristic N=C=N carbodiimide (B86325) linkage. Various oxidizing agents have been utilized for this transformation, each with its own set of reaction conditions and efficiencies.
A common industrial approach involves the use of sodium hypochlorite (B82951) solution to oxidize N,N'-diisopropylthiourea google.com. Another established laboratory method employs mercuric oxide for the dehydrosulfurization of thioureas wikipedia.org. More contemporary methods have explored other oxidizing systems to improve yields and simplify procedures. For instance, a process using oxygen as the oxidant in the presence of a catalyst has been developed, achieving high yield and purity chemicalbook.com. In one documented industrial method, N,N'-diisopropylthiourea is oxidized using oxygen in a xylene solvent with an antimony oxide (Sb₂O₄) catalyst. This reaction, conducted at elevated temperature and pressure, results in a high yield and purity of DIC after purification steps chemicalbook.com.
| Oxidant/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity |
| O₂ / Sb₂O₄ | Xylene | 115°C | 8 MPa | 4 hours | 94.55% | 99.55% |
| Sodium Hypochlorite | Toluene | 70°C | Ambient | 1.5 hours | - | 95.96% - 99.36% |
Note: Data is compiled from different industrial processes and may not be directly comparable.
Chloroformate-Cyanamide Condensation
While the outline specifies this method, a direct and established protocol for the synthesis of this compound specifically through a one-step chloroformate-cyanamide condensation was not prominently found in the surveyed scientific literature. General carbodiimide synthesis can sometimes involve intermediates derived from phosgene (B1210022) (a dichloroformate) or its derivatives, which then react with amines. However, a specific, detailed methodology for DIC via the direct condensation of an isopropyl chloroformate with a cyanamide (B42294) derivative appears to be a less common or documented route compared to the thiourea-based methods.
Thiourea Reaction with Cyanuric Chloride
The reaction of N,N'-diisopropylthiourea with cyanuric chloride presents another pathway to this compound. In this method, the reaction is typically carried out in a solvent such as dichloromethane (B109758). The initial reaction yields an oily intermediate product. This intermediate is then subjected to hydrolysis with a base, like sodium hydroxide (B78521), and heated. This subsequent step leads to the formation of this compound and a byproduct, trithiocyanuric acid nih.gov.
Thiourea Reaction with Dichlorodicyanobenzoquinone
A similar approach involves the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as a reagent to facilitate the transformation of N,N'-diisopropylthiourea into this compound. The reaction is conducted in a solvent like dichloromethane. After the initial reaction, the resulting mixture is evaporated and then treated with sodium hydroxide and heated to yield the final DIC product nih.gov.
Catalytic Methods (e.g., Organo-metallic Catalysts)
Catalysis plays a crucial role in alternative synthetic routes to DIC, particularly from isocyanates. The catalytic condensation of isopropyl isocyanate, with the elimination of carbon dioxide, can produce this compound. This reaction is often accelerated by various catalysts to make it a practical synthetic option nih.gov.
Organo-metallic catalysts are notably effective in this process. Compounds such as tetraisopropyltitanate and tetraisopropylzirconate have been used in industrial settings to produce DIC from isopropyl isocyanate nih.gov. Additionally, phospholine (B1168861) oxides are recognized as particularly effective catalysts for this condensation reaction nih.gov. Another example of a catalytic system involves the use of a cyclopentadienyl (B1206354) iron(II) dicarbonyl dimer in tetrahydrofuran, which has been shown to produce DIC from N,N'-diisopropylthiourea in high yield chemicalbook.com.
| Catalyst | Precursor | Solvent | Temperature | Yield |
| Tetraisopropyltitanate | Isopropyl isocyanate | - | - | - |
| Tetraisopropylzirconate | Isopropyl isocyanate | - | - | - |
| Cyclopentadienyl iron(II) dicarbonyl dimer | N,N'-Diisopropylthiourea | Tetrahydrofuran | 60°C | 99% |
Note: Specific yield data for the organo-metallic catalysts with isopropyl isocyanate were not detailed in the available sources.
Advancements in this compound Synthesis: Efficiency and Purity
Recent developments in the synthesis of this compound have been driven by the need for higher efficiency, increased purity, and more environmentally benign processes. These advancements often focus on the optimization of existing methods, particularly the oxidative dehydrogenation of N,N'-diisopropylthiourea, and the development of novel catalytic systems.
One significant area of advancement is the use of "greener" and more efficient oxidizing agents. An industrial process has been developed that utilizes molecular oxygen as the primary oxidant in a catalyzed reaction, which offers a high degree of reaction selectivity and reduces the production of aqueous waste compared to methods using hypochlorite chemicalbook.com. This method not only improves the environmental profile of the synthesis but also reports high yields and purities of the final product.
Improvements in process control and purification techniques have also contributed to obtaining higher purity DIC. For instance, a multi-step industrial process starting from carbon disulfide and isopropylamine (B41738) incorporates specific temperature controls, solvent choices, and purification steps like vacuum distillation to achieve a high-purity final product suitable for demanding applications like peptide synthesis google.com. The focus on minimizing side reactions and efficiently removing byproducts is crucial for achieving the high purity levels (e.g., >99%) required for many of DIC's applications sigmaaldrich.com.
Furthermore, the exploration of novel catalysts continues to be a key area of research for improving the efficiency of carbodiimide synthesis. The development of more active and selective catalysts can lead to milder reaction conditions, shorter reaction times, and reduced catalyst loading, all of which contribute to a more efficient and economical synthesis of this compound.
Mechanistic Investigations of N,n Diisopropylcarbodiimide Mediated Reactions
General Condensation Reaction Mechanism
The fundamental role of DIC in condensation reactions is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack. This process involves the formation of a highly reactive, albeit unstable, intermediate nih.govchemistrysteps.com.
Activation of Carboxylic Acids via O-Acylurea Intermediate Formation
The O-acylisourea intermediate is highly electrophilic and serves as the primary acylating agent nih.gov. However, it is also notoriously unstable and elusive, making its direct observation difficult nih.gov. Its high reactivity makes it prone to several competing reaction pathways. One significant side reaction is an intramolecular O-to-N acyl migration, which results in the formation of a stable and unreactive N-acylurea nih.govpeptide.comorganic-chemistry.org. This rearrangement consumes the activated carboxylic acid, leading to reduced yields of the desired product peptide.com. In the absence of other nucleophiles, the O-acylisourea intermediate can also be attacked by a second molecule of the carboxylic acid to generate a symmetric acid anhydride, which can then act as the acylating agent peptide.comchempedia.info.
Nucleophilic Attack and Amide/Ester Formation
Once the O-acylisourea intermediate is formed, it is readily attacked by a nucleophile, such as an amine or an alcohol fiveable.melibretexts.orglibretexts.org.
Amide Formation: In the presence of a primary or secondary amine, the nucleophilic nitrogen atom attacks the activated carbonyl carbon of the O-acylisourea intermediate. This leads to the formation of the desired amide bond and the release of N,N'-diisopropylurea as a byproduct chemistrysteps.compeptide.com. Strong nucleophiles like amines react readily with the intermediate organic-chemistry.org.
Ester Formation: Alcohols are generally weaker nucleophiles than amines. While they can attack the O-acylisourea intermediate directly to form an ester, this reaction is often slower and less efficient, leading to a higher potential for the competing N-acylurea side reaction to occur organic-chemistry.orgrsc.org. For this reason, catalysts are frequently employed to facilitate esterification organic-chemistry.org.
Role of Additives and Catalysts in Reaction Pathways
To improve reaction efficiency, increase yields, and suppress side reactions such as racemization and N-acylurea formation, DIC-mediated couplings are almost always performed with additives or catalysts peptide.combachem.com. These agents modify the reaction pathway by converting the initial O-acylisourea into a different activated species with more favorable properties.
1-Hydroxybenzotriazole (B26582) (HOBt) and Derivatives (e.g., HOAt, Oxyma Pure)
1-Hydroxybenzotriazole (HOBt) is a classical and widely used additive in carbodiimide (B86325) chemistry bachem.comcreative-peptides.com. It plays a crucial role in minimizing racemization during peptide synthesis and preventing the formation of the N-acylurea byproduct peptide.combachem.compeptide.com.
The mechanism involves the rapid reaction of HOBt with the O-acylisourea intermediate as it is formed. This reaction generates a benzotriazolyl active ester (O-Bt ester) bachem.compeptide.comacs.org. Although this active ester is less reactive than the O-acylisourea, it is stable enough to avoid rearrangement to N-acylurea and is sufficiently reactive to couple efficiently with the amine nucleophile peptide.comacs.org.
Over the years, derivatives of HOBt and alternative additives have been developed to improve safety and efficacy.
HOAt (1-Hydroxy-7-azabenzotriazole): This additive is generally more effective than HOBt at suppressing racemization nih.govorgsyn.org.
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Developed as a non-explosive alternative to HOBt and HOAt, Oxyma Pure has demonstrated excellent performance nih.govmerckmillipore.com. It reacts with the O-acylisourea intermediate to form an active oxime ester acs.orgmerckmillipore.com. Studies have shown that in many cases, Oxyma Pure provides higher yields and lower levels of racemization compared to HOBt, and often performs on par with or better than HOAt nih.govorgsyn.orgmerckmillipore.com.
| Additive | Coupling Reagent | Desired Product Yield | Racemized Product (%) | Source |
|---|---|---|---|---|
| Oxyma Pure | DIC | 89.9% | 1.1% | nih.gov |
| HOBt | DIC | 81.0% | 9.3% | nih.gov |
| HOAt | Not Specified | Comparable to Oxyma | Comparable to Oxyma | orgsyn.org |
4-(Dimethylamino)pyridine (DMAP)
For esterification reactions, particularly with sterically hindered alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is crucial organic-chemistry.orgrsc.org. Alcohols are poor nucleophiles, and their reaction with the O-acylisourea intermediate is slow, allowing the undesirable rearrangement to N-acylurea to dominate rsc.orgrsc.org.
DMAP acts as a potent acyl transfer catalyst organic-chemistry.orgorganic-chemistry.org. Being a stronger nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea intermediate organic-chemistry.orgrsc.org. This forms a highly reactive N-acylpyridinium intermediate, which is essentially an "active ester" organic-chemistry.orgrsc.orgnih.gov. This intermediate does not undergo intramolecular rearrangement and is rapidly attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst in the process organic-chemistry.orgrsc.org. The use of DMAP significantly accelerates the rate of ester formation and is a key component of the Steglich esterification protocol organic-chemistry.orgrsc.org.
**3.2.3. Copper(II) Chloride (CuCl₂) **
Copper(II) chloride (CuCl₂) has been investigated as a catalyst in specific DIC-mediated reactions to control reaction pathways and enhance outcomes.
One notable application is in suppressing racemization during challenging peptide couplings. A protocol utilizing DIC/HOBt with the addition of one equivalent of CuCl₂ was reported to achieve low racemization when linking a specific fluorinated threonine derivative to a resin peptide.com.
Side Reactions and Undesired Product Formation in N,N'-Diisopropylcarbodiimide-Mediated Reactions
This compound (DIC) is a widely utilized coupling reagent, particularly in peptide synthesis, due to its efficiency in forming amide bonds. However, its high reactivity can also lead to several side reactions, resulting in the formation of undesired byproducts, loss of yield, and complications in product purification. The primary reactive intermediate in DIC-mediated reactions is the O-acylisourea, which, while crucial for the desired coupling, is also the precursor to most of these side products. rsc.orgwikipedia.orggoogle.compeptide.com Understanding the mechanisms of these side reactions is critical for developing strategies to minimize their occurrence.
N-Acylureas
The most common side reaction associated with carbodiimide-mediated couplings is the formation of a stable N-acylurea. wikipedia.orgpeptide.comthieme-connect.de This byproduct arises from an intramolecular rearrangement of the highly reactive O-acylisourea intermediate. peptide.comrsc.org In this process, the acyl group migrates from the oxygen atom to one of the nitrogen atoms of the carbodiimide moiety, an irreversible step known as an O→N acyl migration. peptide.comrsc.orgresearchgate.net
The formation of N-acylurea is problematic for two main reasons: it consumes the activated carboxylic acid, thereby reducing the yield of the desired amide product, and the resulting N-acylurea often has similar solubility properties to the target peptide, making its removal by chromatographic or crystallization methods challenging. thieme-connect.de
Several experimental factors have been shown to influence the rate of N-acylurea formation. The choice of solvent plays a significant role; polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) tend to increase the formation of this side product, whereas solvents with low dielectric constants like dichloromethane (B109758) (DCM) or chloroform (B151607) can minimize it. wikipedia.orgthieme-connect.de Lower reaction temperatures have also been found to suppress the O→N acyl migration. thieme-connect.dersc.orgrsc.org The use of nucleophilic additives, such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure), is a common strategy to mitigate this side reaction. peptide.comthieme-connect.de These additives react with the O-acylisourea intermediate to form an active ester that is more stable and less prone to rearrangement but still sufficiently reactive to couple with the amine component. peptide.com
| Factor | Condition Favoring N-Acylurea Formation | Condition Suppressing N-Acylurea Formation | Reference |
| Solvent Polarity | High (e.g., DMF, DMSO) | Low (e.g., Dichloromethane, Chloroform) | wikipedia.orgthieme-connect.de |
| Temperature | Higher Temperatures | Lower Temperatures (e.g., 5°C) | thieme-connect.dersc.orgrsc.org |
| Additives | Absent | Present (e.g., HOBt, OxymaPure) | peptide.comthieme-connect.de |
| Carbodiimide Structure | Water-soluble carbodiimides (e.g., EDC) can form water-soluble N-acylureas, simplifying removal. | DIC showed less N-acylurea formation (17%) compared to EDC and CMC in one study. | thieme-connect.dersc.org |
Racemization in Chiral Systems
In the synthesis of peptides and other chiral molecules, maintaining the stereochemical integrity of the chiral centers is paramount. A significant drawback of using DIC, and carbodiimides in general, is the risk of racemization (or epimerization in the case of peptides with multiple chiral centers) of the activated amino acid. rsc.orgbachem.comluxembourg-bio.com
The mechanism of racemization is closely linked to the O-acylisourea intermediate. rsc.org This intermediate can cyclize to form a 5(4H)-oxazolone (also known as an azlactone). rsc.orgnih.gov The α-proton of the oxazolone (B7731731) is acidic and can be abstracted, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone intermediate can result in a mixture of stereoisomers in the final product. rsc.org
The extent of racemization is influenced by several factors, including the specific amino acid being coupled, the solvent, and the presence of additives. rsc.orgthieme-connect.deu-tokyo.ac.jp Amino acids like histidine and cysteine are particularly susceptible to racemization. nih.govpeptide.com Polar solvents such as DMF can increase the rate of epimerization. thieme-connect.deu-tokyo.ac.jp
To combat this side reaction, coupling additives are almost always used in modern peptide synthesis. Additives like HOBt, and more effectively, OxymaPure, intercept the O-acylisourea to form an active ester. bachem.comluxembourg-bio.comsigmaaldrich.com This active ester is less prone to forming the oxazolone, thereby significantly suppressing racemization while still allowing for efficient peptide bond formation. bachem.comnih.gov The combination of DIC with OxymaPure is noted for providing high coupling rates with low racemization. bachem.comnih.govsigmaaldrich.com
| Coupling Condition | Amino Acid | % D-Isomer (Racemization) | Notes | Reference |
| DIC/Oxyma | Fmoc-L-His(Trt)-OH | 1.8% | Considered a mild coupling reagent combination. | nih.gov |
| DIC/Oxyma | Fmoc-L-Cys(Trt)-OH | Not detected | Effective at preventing racemization for Cysteine. | nih.gov |
| HATU/NMM | Fmoc-L-His(Trt)-OH | ~15% | Example of a different coupling agent showing higher racemization. | nih.gov |
| EDC/HOBt | DNPBS-L-His(Trt)-OH | Small amount detected | Example showing even with different protecting groups, some racemization can occur. | nih.gov |
| No Additive | Z-Gly-Phe + Gly-OEt | Up to 15-30% | Demonstrates the high level of racemization without suppressing additives. | luxembourg-bio.com |
Dehydration to Nitriles
While primarily used for forming amide bonds, DIC can also act as a dehydrating agent, a property that can lead to an undesired side reaction. Specifically, primary amides can be dehydrated by DIC to form the corresponding nitriles. libretexts.orgchem960.comrsc.orgmasterorganicchemistry.com This transformation is a well-established synthetic method but can be an unwanted pathway in the context of peptide synthesis or other coupling reactions where an amide is a desired functionality. rsc.orgresearchgate.net
This side reaction is particularly relevant when dealing with amino acid residues that have a primary amide in their side chain, such as asparagine (Asn) and glutamine (Gln). During the activation of the C-terminal carboxyl group of Asn or Gln, the side-chain amide can be dehydrated to a nitrile. This leads to the incorporation of a β-cyanoalanine or γ-cyanoglutamic acid residue into the peptide chain, which is an undesired modification.
The mechanism involves the activation of the amide oxygen by the carbodiimide, followed by elimination of water to yield the nitrile and N,N'-diisopropylurea. While various reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) are commonly used for this dehydration, carbodiimides can also facilitate the reaction. libretexts.orgmasterorganicchemistry.com
Hydrogen Cyanide (HCN) Generation with OxymaPure
A significant and concerning side reaction was discovered involving the popular and highly effective coupling combination of DIC and the additive OxymaPure (Ethyl cyano(hydroxyimino)acetate). nih.govacs.org It has been reported that under certain conditions, these two reagents can react with each other to generate toxic hydrogen cyanide (HCN) gas. nih.govnih.govacs.orgacs.orgresearchgate.net
The reaction proceeds through an initial intermolecular reaction between DIC and OxymaPure, forming a linear adduct. nih.govresearchgate.net This adduct is generally unstable and can subsequently cyclize to form a five-membered oxadiazole ring, with the concomitant elimination of HCN. nih.govnih.govacs.org The formation of this adduct has been observed to occur to a small extent (approx. 1%) relative to the amount of OxymaPure used. acs.orgresearchgate.net
The rate of HCN formation is influenced by the reaction conditions. Studies have shown that the choice of solvent affects the rate, with the following trend observed: DMF > NBP > NBP/EtOAc (1:1) > NBP/EtOAc (1:4). researchgate.net Furthermore, the order of reagent addition is critical. Pre-activating the carboxylic acid with DIC for a short period (2-5 minutes) before adding the mixture to the amine component (e.g., peptide-resin), followed by the addition of OxymaPure, can minimize or even suppress HCN generation. researchgate.net Research has also shown that the structure of the carbodiimide is a key factor; carbodiimides with bulky tertiary alkyl groups (like t-butyl) flanking the nitrogen atoms are exempt from this HCN-forming reaction. nih.govnih.gov
| Carbodiimide | Reaction with OxymaPure | HCN Formation | Reference |
| This compound (DIC) | Forms an adduct that can cyclize to an oxadiazole. | Yes | nih.govnih.govacs.orgresearchgate.net |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Similar reactivity to DIC due to secondary carbons. | Yes | researchgate.net |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) | Does not form the same cyclizing adduct. | No | nih.gov |
| tert-Butylethylcarbodiimide (TBEC) | Forms an oxadiazine byproduct. | No | nih.govresearchgate.net |
Advanced Applications of N,n Diisopropylcarbodiimide in Organic Synthesis
Peptide Synthesis Methodologies
DIC is a widely employed activating agent for the carboxyl group of amino acids in peptide synthesis. youtube.com Its primary function is to facilitate the formation of a peptide bond, the fundamental linkage in peptides and proteins. youtube.com The mechanism involves the reaction of DIC with the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. youtube.comwpmucdn.com This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or the growing peptide chain, resulting in the formation of the desired peptide bond and the byproduct, N,N'-diisopropylurea (DIU). wpmucdn.com
Solution-Phase Peptide Synthesis
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a valuable technique, particularly for large-scale production. chempep.comamericanpeptidesociety.org In LPPS, all reactants are dissolved in a suitable solvent. americanpeptidesociety.org DIC is a widely used coupling reagent in this methodology as well. americanpeptidesociety.org
The primary challenge in LPPS is the purification required after each coupling step to remove excess reagents and the DIU byproduct. tu-darmstadt.de However, the high solubility of DIU in organic solvents simplifies this process compared to the use of DCC. wikipedia.org
Synthesis of Protected Peptides and Dipeptides
DIC is instrumental in the synthesis of protected peptide fragments and dipeptides. nih.govub.edu These smaller peptide units can be used as building blocks in convergent synthesis strategies, where larger peptides are assembled from pre-synthesized fragments. This approach can be more efficient for the synthesis of very long peptides or proteins. The formation of protected dipeptides can sometimes occur as a side reaction during the introduction of protecting groups on amino acids, particularly when using reactive reagents like Fmoc-Cl. ub.edu However, in a controlled setting, DIC is used to intentionally couple two protected amino acids to form a dipeptide.
Synthesis of Modified Peptides and Conjugates
N,N'-Diisopropylcarbodiimide (DIC) is a widely utilized coupling reagent in the synthesis of modified peptides and peptide conjugates. biosynth.commpbio.comnih.gov Its primary function is to facilitate the formation of amide bonds between a carboxylic acid and an amine. enamine.net This capability is fundamental in elongating peptide chains and in attaching various molecules to a peptide, thereby creating modified peptides and conjugates. DIC is favored in many applications, particularly in solid-phase peptide synthesis (SPPS), due to its liquid state, which simplifies handling compared to the waxy solid N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgbachem.com Furthermore, the byproduct of DIC-mediated reactions, N,N'-diisopropylurea, is soluble in most organic solvents, which facilitates its removal during the purification process. nih.govwikipedia.org
The modification of peptides can involve the incorporation of unnatural amino acids, the attachment of fluorescent labels, or the conjugation of peptides to carrier proteins or other bioactive molecules. DIC's role in these processes is to activate the carboxylic acid group of one component, making it susceptible to nucleophilic attack by the amine group of the other component. This activation is a critical step in forming the stable amide linkage that defines the resulting modified peptide or conjugate. The reaction is typically carried out under mild conditions, which is advantageous when working with sensitive biomolecules. peptidescientific.com
N-Hydroxysuccinimide (NHS) Esters and Active Esters
To enhance the efficiency of peptide coupling and minimize side reactions such as racemization, DIC is often used in conjunction with additives to form active esters. biosynth.com One of the most common and effective additives is N-hydroxysuccinimide (NHS). The reaction between a carboxylic acid, DIC, and NHS results in the formation of an NHS ester. This "active ester" is more stable than the initial O-acylisourea intermediate formed with DIC alone but is highly reactive towards primary amines, leading to the formation of a stable amide bond.
The use of NHS esters in peptide synthesis offers several advantages. The reaction proceeds through a more controlled pathway, which can lead to higher yields and purer products. The NHS ester can sometimes be isolated, allowing for a two-step coupling procedure. This approach is particularly useful when the amine component is valuable or when the reaction conditions need to be carefully controlled. The general mechanism involves the reaction of the carboxylic acid with DIC to form the highly reactive O-acylisourea, which then rapidly reacts with NHS to produce the NHS ester and the N,N'-diisopropylurea byproduct. This active ester then smoothly reacts with the amine to form the desired amide bond.
The following table summarizes the key reagents and their roles in this process:
| Reagent | Role |
|---|---|
| This compound (DIC) | Activates the carboxylic acid group. |
| N-Hydroxysuccinimide (NHS) | Forms a more stable, yet reactive, active ester. |
| Carboxylic Acid | The acyl donor in the reaction. |
| Amine | The nucleophile that attacks the active ester. |
Bioconjugation Techniques
Bioconjugation is the process of chemically linking two biomolecules. DIC is employed as a crosslinking agent in some bioconjugation techniques to form stable bonds between molecules, at least one of which is a biomolecule. The fundamental principle of its use in bioconjugation is the same as in peptide synthesis: the activation of a carboxyl group to facilitate amide bond formation with an amine group. This can be used, for example, to conjugate a peptide to a protein or to immobilize a protein onto a surface that has been functionalized with carboxyl groups.
While another carbodiimide (B86325), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is more commonly used for bioconjugation in aqueous solutions due to its water solubility, DIC is applicable in organic solvents for conjugating biomolecules that are soluble and stable under these conditions. peptidescientific.com The process involves the activation of a carboxylic acid on one molecule with DIC, followed by the addition of the second molecule containing a primary amine, leading to the formation of a covalent amide bond. Additives like NHS can also be included to improve the efficiency and control of the conjugation reaction.
Esterification Reactions
This compound is also a valuable reagent for esterification reactions, facilitating the formation of an ester from a carboxylic acid and an alcohol. This method, often a variation of the Steglich esterification, is known for its mild reaction conditions, making it suitable for substrates that are sensitive to acid or high temperatures. rsc.orgorganic-chemistry.org The reaction is particularly useful for the synthesis of esters from sterically hindered alcohols. organic-chemistry.org
The mechanism of DIC-mediated esterification is analogous to that of amide bond formation. DIC activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is then attacked by the alcohol nucleophile, leading to the formation of the ester and the N,N'-diisopropylurea byproduct. To enhance the reaction rate and prevent a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. organic-chemistry.org DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate that is more susceptible to attack by the alcohol. organic-chemistry.org
General Ester Synthesis
The DIC/DMAP protocol for ester synthesis is a versatile method applicable to a wide range of carboxylic acids and alcohols. It is a reliable method for the preparation of esters under neutral conditions and at room temperature. The reaction generally provides good to excellent yields.
A typical procedure for a general ester synthesis using DIC involves dissolving the carboxylic acid, the alcohol, and a catalytic amount of DMAP in an appropriate aprotic solvent, such as dichloromethane (B109758) (DCM). DIC is then added to the mixture, and the reaction is stirred at room temperature until completion. The soluble N,N'-diisopropylurea byproduct is then removed during the workup and purification steps.
The following table provides a general overview of the reaction components:
| Component | Function |
|---|---|
| Carboxylic Acid | The acyl component of the future ester. |
| Alcohol | The nucleophile that forms the ester. |
| This compound (DIC) | The coupling agent that activates the carboxylic acid. |
| 4-Dimethylaminopyridine (DMAP) | A catalyst to accelerate the reaction and prevent side products. |
| Aprotic Solvent (e.g., DCM) | Provides a suitable reaction medium. |
Thioester Formation
Thioesters are important functional groups in organic synthesis and biochemistry. wikipedia.org this compound can be used to mediate the formation of thioesters from carboxylic acids and thiols. This reaction is analogous to the formation of esters, with a thiol acting as the nucleophile instead of an alcohol. wikipedia.org
Recent research has demonstrated a simple and efficient method for the synthesis of thioesters using DIC in water as an environmentally friendly solvent. In this procedure, both aromatic and aliphatic carboxylic acids react readily with DIC in the presence of a thiol to produce the corresponding thioesters in high yields at room temperature. The proposed mechanism involves the initial formation of a carboxylate ion from the carboxylic acid in water. This carboxylate then reacts with DIC to form an intermediate, which is subsequently attacked by the thiol nucleophile to yield the thioester.
This method offers a significant advantage in terms of its green chemistry profile by utilizing water as the solvent. The reaction conditions are mild, and the procedure is straightforward, making it an attractive approach for thioester synthesis.
Macrocyclization of Cyclic Peptides
Macrocyclization is a key strategy in peptide chemistry to enhance the stability, selectivity, and bioavailability of peptides. nih.gov One of the common methods for peptide macrocyclization is head-to-tail cyclization, which involves the formation of an amide bond between the N-terminal and C-terminal amino acids of a linear peptide precursor. nih.gov
This compound, as an efficient coupling reagent for amide bond formation, can be employed to facilitate this intramolecular cyclization (lactamization). The process is typically carried out under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. In this context, DIC activates the C-terminal carboxylic acid of the linear peptide, making it susceptible to nucleophilic attack by the N-terminal amine. Additives such as HOBt or HOAt can be used to improve the efficiency of the cyclization and suppress racemization. The choice of solvent and other reaction conditions can significantly influence the yield of the cyclic peptide. While DIC is a suitable reagent for this transformation, the success of the macrocyclization also depends heavily on the peptide sequence, as the propensity of the linear peptide to adopt a conformation suitable for cyclization is a critical factor. nih.gov
Heterocyclic Compound Synthesis
DIC serves as a crucial reagent in the construction of various nitrogen-containing heterocyclic compounds. Its ability to act as a dehydrating and activating agent facilitates cyclization reactions that are fundamental to forming these ring systems.
In the field of organic synthesis, this compound is utilized in cycloaddition reactions to generate a variety of heterocyclic compounds. Carbodiimides as a class of compounds are well-recognized for their utility in synthesizing N-heterocycles. The unique reactivity of the carbodiimide functional group (R–N=C=N–R′) allows it to participate in reactions that form three-, four-, five-, six-, and even larger-membered and fused heterocyclic systems. One synthetic pathway involves the reaction of a nitrene with an isocyanide, which produces a carbodiimide in situ. This carbodiimide then acts as a versatile building block for subsequent cascade processes to form the final heterocyclic product.
DIC is a key reagent for the synthesis of oxazolines and related heterocycles through intramolecular cyclization. Specifically, it mediates the efficient cyclization of N-(β-Hydroxy)amides to yield the corresponding 2-oxazolines. This transformation can be achieved with high yields under mild conditions, often requiring only gentle heating or the use of microwave irradiation for rapid reaction times. The reaction is typically facilitated by a mild Lewis-acid catalyst.
Research has demonstrated that this cyclization proceeds effectively under specific catalytic conditions, as detailed in the table below.
| Substrate | Catalyst | Conditions | Yield |
| N-(β-Hydroxy)amide | 5 mol% Cu(OTf)₂ | Heating | High |
| N-(β-Hydroxy)amide | 5 mol% Cu(OTf)₂ | Microwave Irradiation | High |
In addition to oxazolines, DIC is also employed as a condensing agent in the synthesis of 2-alkoxyoxazolones from alkoxycarbonylamino acids.
Polymer Chemistry Applications
The application of this compound extends significantly into polymer chemistry, where it functions as both a polymerization agent and a stabilizer.
DIC is an effective agent for polyesterification, allowing for the synthesis of high molecular weight polyesters under mild, room-temperature conditions. This method avoids complications such as trans-esterification and racemization that can occur at higher temperatures. DIC is used in conjunction with a catalyst, 4-(dimethylamino) pyridinium (B92312) p-toluenesulfonate (DPTS), to facilitate the self-condensation of functionally terminated oligomers.
One notable application is the synthesis of high molecular weight poly(L-lactic acid) (PLLA) from hydroxyl- and carboxylic acid-terminated PLLA oligomers. This process demonstrates the efficacy of the DIC/DPTS system in achieving significant chain extension.
| Starting Material | Reagents | Resulting Polymer | Molecular Weight (Mn) |
| Hydroxyphenyl-terminated carboxylic acids | DIC, (dimethylamino)pyridinium toluenesulfonate | Polyester (B1180765) | Not specified |
| Hydroxyl/Carboxylic acid-terminated poly(L-lactic acid) oligomers (Mn: ~1,000) | DIC (DIPC), 4-(dimethylamino) pyridinium-p-toluene sulfonate (DPTS) | Poly(L-lactic acid) | > 45,000 |
Data sourced from Moore & Stupp, 1990 and subsequent studies on PLLA synthesis.
DIC plays a specialized role in the electronics industry in the preparation of polyimide precursor coatings. These coatings are essential components in the fabrication of electrophoretic image displays, where the unique properties of polyimides—such as thermal stability and dielectric performance—are critical.
In the context of polyurethane (PU) chemistry, carbodiimides are primarily used as stabilizers and crosslinking agents rather than direct polymerization reagents. Polyurethanes are susceptible to hydrolytic degradation, where moisture breaks down the ester and urethane (B1682113) linkages. Carbodiimides, including DIC, function as highly effective anti-hydrolysis agents. They irreversibly react with the carboxylic acid end groups that form during hydrolysis, converting them into stable N-acylurea structures. This reaction halts the autocatalytic degradation cycle, significantly enhancing the durability and service life of polyurethane and polyester materials.
Furthermore, carbodiimides can be incorporated during the preparation of polyurethanes, particularly thermoplastic polyurethanes (TPU), to increase molecular weight through crosslinking, thereby improving the polymer's final properties. The formation of polycarbodiimides from diisocyanates is also a key reaction in the polyurethane industry, used to modify the properties of isocyanates and the resulting polymer foams.
Cross-linking Agents
This compound (DIC) is a versatile reagent in organic synthesis, frequently employed as a cross-linking agent. interchim.fr Carbodiimides, in general, facilitate the formation of covalent bonds, primarily between carboxyl and amine groups, to create amide bonds. creative-proteomics.com This functionality is crucial for a variety of biochemical applications, including peptide conjugation, protein labeling, and the immobilization of biomolecules. creative-proteomics.com
The mechanism of carbodiimide-mediated cross-linking involves the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate. interchim.fr This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of N,N'-diisopropylurea, a soluble byproduct. wikipedia.org The reaction is efficient and proceeds under mild conditions, which is advantageous for preserving the integrity of sensitive biological molecules. interchim.frcreative-proteomics.com
One of the key advantages of DIC over other carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), is the solubility of its urea (B33335) byproduct in common organic solvents. wikipedia.orgnih.gov This property simplifies the purification of the final cross-linked product, a particularly important consideration in solid-phase peptide synthesis (SPPS). nih.gov While both DIC and DCC exhibit similar coupling efficiencies, the ease of byproduct removal makes DIC a more practical choice in many synthetic scenarios. nih.gov
The applications of DIC as a cross-linking agent are extensive. It is utilized in:
Peptide Synthesis: Facilitating the formation of peptide bonds between amino acids. creative-proteomics.comchemicalbook.comguidechem.com
Bioconjugation: Linking proteins, peptides, and other biomolecules to create functional conjugates for research and therapeutic purposes. creative-proteomics.com
Surface Modification: Immobilizing biomolecules onto surfaces for applications in biosensors and affinity purification. creative-proteomics.com
Table 1: Comparison of Common Carbodiimide Cross-linking Agents
| Feature | This compound (DIC) | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
|---|---|---|---|
| Physical State | Liquid wikipedia.orgenamine.net | Waxy Solid wikipedia.org | Solid interchim.fr |
| Solubility | Soluble in most organic solvents fishersci.ca | Soluble in organic solvents | Water-soluble interchim.frcreative-proteomics.com |
| Byproduct | N,N'-Diisopropylurea | N,N'-Dicyclohexylurea | 1-Ethyl-3-(3-dimethylaminopropyl)urea |
| Byproduct Solubility | Soluble in organic solvents wikipedia.orgnih.gov | Poorly soluble in many organic solvents | Water-soluble |
| Primary Applications | Peptide synthesis, organic synthesis nih.govchemicalbook.com | Peptide synthesis, organic synthesis creative-proteomics.comthermofisher.com | Aqueous cross-linking of biomolecules creative-proteomics.comthermofisher.com |
Other Synthetic Transformations
A primary and well-established role of this compound in organic synthesis is the activation of carboxylic acids. enamine.net This activation is the initial step for a variety of subsequent transformations, most notably the formation of amide and ester bonds. guidechem.comresearcher.liferesearchgate.netdntb.gov.ua The reaction between a carboxylic acid and DIC proceeds through the formation of a highly reactive O-acylisourea intermediate. nih.gov This intermediate effectively functions as an activated form of the carboxylic acid, primed for nucleophilic attack.
The general mechanism for this activation is as follows:
The carboxyl group of the carboxylic acid adds to one of the nitrogen atoms of the carbodiimide.
This is followed by proton transfer to form the O-acylisourea intermediate.
This reactive intermediate can then be subjected to various nucleophiles to yield a range of products:
Amines: Reaction with primary or secondary amines leads to the formation of amides. This is one of the most common applications of DIC, particularly in peptide synthesis. guidechem.comnih.gov
Alcohols and Phenols: Esterification can be achieved by reacting the activated carboxylic acid with an alcohol or phenol. researcher.liferesearchgate.netdntb.gov.ua
Carboxylic Acids: In the absence of other nucleophiles, the O-acylisourea intermediate can react with another molecule of the carboxylic acid to form a symmetric anhydride. chemicalbook.comnih.gov
A significant side reaction that can occur during the activation of carboxylic acids with DIC is the intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate to form a stable N-acylurea. nih.gov This byproduct is often encountered in peptide synthesis and can complicate purification. nih.gov
Recent research has demonstrated the utility of DIC for amidation and esterification reactions in aqueous media, offering a more environmentally benign approach to these fundamental transformations. researcher.liferesearchgate.netdntb.gov.ua
Table 2: Products from DIC-Activated Carboxylic Acids
| Nucleophile | Resulting Functional Group | Common Application |
|---|---|---|
| Amine | Amide | Peptide synthesis guidechem.com |
| Alcohol/Phenol | Ester | Ester synthesis researcher.liferesearchgate.netdntb.gov.ua |
| Carboxylic Acid | Anhydride | Anhydride synthesis chemicalbook.com |
| Thiol | Thioester | Thioester synthesis researchgate.net |
This compound is also implicated in the synthesis of α,β-dehydroamino acid derivatives, which are important components of many biologically active peptides. nih.gov These derivatives are characterized by a double bond between the α and β carbons of the amino acid residue. This structural feature imparts conformational rigidity to peptides and can enhance their resistance to enzymatic degradation. nih.govbyu.edu
One of the primary methods for introducing an α,β-dehydroamino acid residue into a peptide involves the dehydration of a β-hydroxy amino acid, such as serine or threonine, that is already incorporated within a peptide chain. nih.govnih.gov While various reagents can effect this elimination reaction, carbodiimides, often in the presence of a copper(I) salt like copper(I) chloride, have been shown to be effective. nih.govthieme-connect.com For instance, the dehydration of a threonine residue to form a Z-dehydroaminobutyric acid (Z-ΔAbu) residue can be efficiently achieved using a carbodiimide/copper(I) chloride system. nih.govthieme-connect.com
The synthesis of these derivatives is of significant interest as α,β-dehydroamino acids are found in a number of natural products and are valuable building blocks for creating peptides with modified properties. nih.govrsc.org
Beyond its role as a coupling agent, this compound is utilized as a stabilizer in certain chemical formulations. nih.govkemilab.com This application leverages its reactivity towards acidic protons and water. In formulations where the degradation of a key component can be initiated by hydrolysis or acidic impurities, the addition of DIC can enhance stability and prolong shelf-life.
A notable, albeit specialized, use of DIC as a stabilizer is in military applications, specifically for the nerve agent Sarin. nih.govchemicalbook.comguidechem.comfishersci.ca The inherent instability of Sarin can be mitigated by the inclusion of a stabilizer like DIC.
The stabilizing effect of DIC is attributed to its ability to scavenge water and acidic species that would otherwise lead to the decomposition of the active compound. This dehydrating property is a general characteristic of carbodiimides. nih.gov
Green Chemistry and Sustainable Approaches Involving N,n Diisopropylcarbodiimide
Utilization in Aqueous Media for Amide and Ester Formation
A significant advancement in green chemistry is the use of water as a solvent for organic reactions. researchgate.net Traditionally, carbodiimide-mediated couplings are performed in anhydrous organic solvents. However, recent research has demonstrated the successful use of DIC for amide and ester formation directly in aqueous media, offering a more environmentally benign and economical alternative. researchgate.netresearcher.life
This approach has been shown to be effective for a wide range of substrates, including both aromatic and aliphatic carboxylic acids, amines, and phenols, with high tolerance for various functional groups. researchgate.net The reactions proceed at room temperature, providing the desired products in high yields within short reaction times. researchgate.net This method eliminates the need for volatile and often toxic organic solvents, representing a significant step forward in sustainable chemistry. researchgate.netresearchgate.net The workup typically involves simple extraction and washings, simplifying the purification process. researchgate.net
One study highlighted the direct amidation of various carboxylic acids and amines using DIC in water without the need for any surfactant additives. researchgate.net Similarly, the formation of esters by coupling carboxylic acids with phenols has been achieved in water, showcasing the versatility of this green protocol. researchgate.net
Table 1: Examples of DIC-Mediated Amide and Ester Formation in Water researchgate.net
| Carboxylic Acid | Amine/Phenol | Product | Yield (%) | Time (h) |
|---|---|---|---|---|
| Benzoic acid | Aniline | N-Phenylbenzamide | 95 | 1 |
| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 92 | 1.5 |
| Acetic acid | 4-Nitroaniline | N-(4-nitrophenyl)acetamide | 90 | 1 |
| Benzoic acid | Phenol | Phenyl benzoate | 94 | 1.5 |
| 4-Nitrobenzoic acid | 4-Methoxyphenol | 4-Methoxyphenyl 4-nitrobenzoate | 93 | 1 |
This table is generated based on data reported in the specified source and is for illustrative purposes.
This aqueous approach not only provides an efficient and mild method for forming essential chemical bonds but also aligns with the core principles of green chemistry by using a non-toxic, non-flammable, and readily available solvent. nih.govresearchgate.net
Solvent Selection and Reduction of Hazardous Waste in DIC-Mediated Reactions
The choice of solvent is a critical factor in the environmental impact of a chemical process. rsc.org Solid-phase peptide synthesis (SPPS), a major application of DIC, has traditionally relied on hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.org These solvents are classified as substances of very high concern due to their toxicity and environmental risks. rsc.org Consequently, significant research has been directed toward identifying greener, safer alternatives for DIC-mediated reactions. rsc.orgnsf.gov
Solvent selection guides, developed by academic and industry groups, help rank solvents based on their environmental, health, and safety (EHS) profiles. rsc.orgrsc.org Following these guides, researchers have explored a variety of more sustainable solvents for DIC-mediated couplings. Promising alternatives include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC). rsc.orgacs.org
Table 2: Comparison of Conventional and Green Solvents in SPPS rsc.orgacs.org
| Solvent | Classification | Key EHS Concerns | Greener Alternative(s) |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxin | 2-MeTHF, Ethyl Acetate |
| N-Methyl-2-pyrrolidone (NMP) | Hazardous | Reproductive toxin | Cyrene, DMC |
| Dichloromethane (DCM) | Hazardous | Carcinogen suspect | 2-MeTHF, CPME |
This table provides a general comparison based on information from the cited sources.
The use of greener solvents is a cornerstone of reducing hazardous waste in DIC-mediated reactions. By replacing solvents of very high concern, the chemical industry can minimize its environmental footprint and create safer working conditions. rsc.orgrsc.org
Development of Eco-friendly Protocols for DIC-based Synthesis
Beyond replacing solvents, the development of entirely new eco-friendly protocols is crucial for advancing sustainable chemistry. These protocols aim to reduce waste, energy consumption, and the use of hazardous substances from a holistic process perspective. jctjournal.comresearchgate.net
Innovations in DIC-based synthesis include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times in DIC-mediated peptide synthesis. mdpi.com This increased efficiency leads to lower energy consumption and can be a more sustainable alternative to conventional heating methods. mdpi.comnih.gov
In-situ and One-Pot Procedures: Protocols that combine multiple reaction steps, such as deprotection and coupling, into a single pot without intermediate filtration and washing steps can significantly reduce solvent consumption. tandfonline.com For example, an in-situ Fmoc removal protocol in SPPS has been shown to achieve solvent savings of over 60% compared to standard methods. tandfonline.com
Optimized Reagent Combinations: The combination of DIC with additives like OxymaPure has become a benchmark for efficient and green peptide synthesis. rsc.orgunife.it This combination minimizes side reactions, such as racemization, leading to higher product purity and reducing the need for extensive purification, which in turn cuts down on solvent waste. rsc.org
Continuous Flow Synthesis: Automated, flow-based methods for peptide synthesis are emerging as a sustainable alternative to traditional batch processes. mdpi.com These systems can optimize reagent use and reduce waste, offering a more efficient and greener manufacturing pathway.
Table 3: Comparison of SPPS Protocols tandfonline.com
| Protocol Feature | Standard Protocol | In-situ Protocol | Sustainability Advantage |
|---|---|---|---|
| Coupling Step | Separate | Combined with deprotection | Fewer steps |
| Washing Steps | Multiple between each step | Significantly reduced | >60% solvent savings |
| Overall Time | Longer | Shorter | Increased efficiency |
This table is a simplified representation of the advantages of an in-situ protocol as described in the source.
These advanced protocols, which focus on process intensification and waste minimization, represent the future of sustainable synthesis. By integrating greener solvents with more efficient reaction technologies, the environmental impact of DIC-mediated reactions can be substantially reduced. rsc.orgtandfonline.com
Challenges and Future Research Directions
Addressing By-product Management and Purification Efficiency
A primary challenge in reactions mediated by N,N'-Diisopropylcarbodiimide is the management of its principal by-product, N,N'-diisopropylurea (DIU). thieme-connect.com The efficiency of a synthesis often depends on the ease with which this urea (B33335) derivative can be removed from the reaction mixture.
One of the key advantages of DIC over its solid counterpart, N,N'-dicyclohexylcarbodiimide (DCC), is the generally higher solubility of its urea by-product in common organic solvents. nih.govwikipedia.org This property facilitates easier purification, especially in solid-phase peptide synthesis (SPPS), where the insoluble dicyclohexylurea (DCU) produced from DCC can cause significant issues. thieme-connect.comnih.gov However, the removal of DIU is not always straightforward. Its solubility can be problematic, and in some solvent systems, it may precipitate, leading to potential equipment clogging during large-scale operations. luxembourg-bio.com
Current research focuses on optimizing purification techniques. Standard methods include aqueous washes and chromatography, but these are not always efficient or scalable. More advanced strategies involve sublimation, with reports indicating that DIU can be effectively removed via a Kugelrohr apparatus under vacuum at elevated temperatures. researchgate.net Future work aims to develop more efficient and environmentally friendly purification methods, such as novel extraction or crystallization techniques that can selectively remove DIU without compromising the yield of the desired product.
| Property | N,N'-Diisopropylurea (DIU) | N,N'-Dicyclohexylurea (DCU) |
|---|---|---|
| Parent Reagent | DIC | DCC |
| Physical State | Solid | Solid |
| Solubility | Soluble in many organic solvents (e.g., DCM, acetone), insoluble in water. nih.govresearchgate.net | Sparingly soluble in most common organic solvents. thieme-connect.compeptide.com |
| Primary Removal Method | Aqueous extraction, chromatography, sublimation. researchgate.net | Filtration. peptide.com |
| Challenges | Can be difficult to remove completely; may clog equipment in large-scale processes. luxembourg-bio.com | Insolubility is problematic in solid-phase synthesis; trace amounts can be difficult to remove. bachem.comwikipedia.org |
Minimizing Side Reactions and Enhancing Reaction Selectivity
While this compound is an effective coupling agent, its use can be accompanied by several side reactions that reduce yield and product purity. A significant focus of ongoing research is to enhance its reaction selectivity.
To further suppress N-acylurea formation and reduce other side reactions like epimerization in peptide synthesis, additives are frequently employed. thieme-connect.compeptide.com Reagents such as 1-hydroxybenzotriazole (B26582) (HOBt), N-hydroxysuccinimide, and ethyl (hydroxyimino)cyanoacetate (OxymaPure) intercept the O-acylisourea intermediate to form a more stable activated ester, which then reacts with the amine component. thieme-connect.compeptide.com This two-step process effectively outcompetes the intramolecular rearrangement.
However, the use of additives can introduce new challenges. For instance, the combination of DIC and OxymaPure, while highly effective, has been shown to generate hydrogen cyanide (HCN) as a by-product under certain conditions. luxembourg-bio.comresearchgate.net Research has demonstrated that modifying the reaction protocol, such as pre-activating the carboxylic acid with DIC for a short period before the addition of OxymaPure, can significantly suppress the formation of this toxic side product. researchgate.net
| Side Reaction | Description | Mitigation Strategy |
|---|---|---|
| N-Acylurea Formation | Intramolecular rearrangement of the O-acylisourea intermediate, leading to a stable, unreactive by-product. rsc.org | Use of additives (HOBt, OxymaPure); low reaction temperatures; use of non-polar solvents. peptide.comwikipedia.org |
| Epimerization/Racemization | Loss of stereochemical integrity at the chiral center of an amino acid during peptide coupling. peptide.com | Use of additives like HOBt; operation under base-free conditions. bachem.compeptide.com |
| HCN Formation | Generation of hydrogen cyanide when using DIC in combination with OxymaPure. luxembourg-bio.comresearchgate.net | Modified reaction protocols, such as pre-activation of the carboxylic acid with DIC before adding OxymaPure. researchgate.net |
Development of New DIC-based Reagents and Catalytic Systems
To address the intrinsic challenges of by-product removal and side reactions, research is actively exploring the development of novel reagents and catalytic systems derived from or inspired by this compound.
One established strategy is the immobilization of the carbodiimide functionality on a solid support, creating resin-bound DIC. nih.gov This approach simplifies purification, as the reagent and its corresponding urea by-product are retained on the solid phase and can be removed by simple filtration. This methodology has been successfully used in the synthesis of cyclic peptides. nih.gov
Another area of development focuses on creating more advanced coupling cocktails that enhance the performance of DIC. The combination of DIC with additives like OxymaPure or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is now standard practice in many automated peptide synthesizers. luxembourg-bio.com Future research aims to discover new additives that can further improve coupling efficiency and selectivity while eliminating the formation of hazardous by-products.
Furthermore, the limitations of DIC have spurred the development of entirely new classes of carbodiimides. For example, reagents such as T-BEC® have been designed as alternatives to DIC for use in green solid-phase peptide synthesis. luxembourg-bio.com T-BEC® is reported to form a more soluble urea by-product and, crucially, does not generate HCN when used with OxymaPure, offering a potentially safer and more efficient coupling system. luxembourg-bio.com The broader goal is to develop catalytic systems that operate under milder conditions, reduce waste, and utilize more sustainable materials, in line with the principles of green chemistry. researchgate.net
Expansion of this compound Applications in Novel Chemical Fields
While this compound is most recognized for its role in peptide and ester synthesis, its utility extends to a variety of other chemical transformations and fields. vinuthana.comenamine.net A key area for future research is the continued expansion of its applications.
In polymer chemistry, DIC serves as an effective crosslinking agent, enhancing the mechanical and thermal properties of materials by creating stable bonds between polymer chains. vinuthana.com It is used in the production of polyurethanes, polyesters, and as an intermediate in the preparation of polyimide precursor coatings for applications in electronics. kemilab.comnih.govevitachem.com
DIC is also valuable in the field of bioconjugation, where it facilitates the covalent linking of biomolecules, such as antibodies or proteins, to other molecules like drug payloads for targeted therapies. evitachem.com Its ability to form stable amide bonds under mild conditions is critical for these sensitive applications.
Beyond these areas, DIC has been employed in the synthesis of various heterocyclic compounds, such as 2-oxazolines, and in the preparation of α,β-dehydroamino acid derivatives. nih.govchemicalbook.com Further research is exploring its use in synthesizing organometallic complexes, such as magnesium amidinato complexes, and as a stabilizer for certain highly reactive chemical compounds. chemicalbook.comsigmaaldrich.com The development of novel applications for DIC in materials science, drug discovery, and agrochemicals remains a promising avenue for future investigation. guidechem.comevitachem.com
| Field | Specific Application | Example |
|---|---|---|
| Peptide Synthesis | Amide bond formation. guidechem.com | Solid-phase and solution-phase synthesis of peptides. |
| Polymer Chemistry | Crosslinking agent and polymerization reagent. evitachem.com | Synthesis of polyurethanes, polyesters, and polyimides. kemilab.comnih.govvinuthana.com |
| Bioconjugation | Covalent linking of biomolecules. evitachem.com | Preparation of antibody-drug conjugates. evitachem.com |
| Heterocyclic Synthesis | Condensation and cyclization reactions. enamine.net | Formation of 2-oxazolines from N-(β-hydroxy)amides. chemicalbook.com |
| Specialty Chemicals | Synthesis of chemical intermediates. | Preparation of N-silylformamides and α,β-dehydroamino acids. nih.gov |
Regulatory Compliance and Safety Considerations in Large-Scale Use
The transition of this compound from laboratory-scale use to large-scale industrial applications necessitates a thorough evaluation of regulatory compliance and safety. DIC is recognized as a hazardous substance, and its handling requires stringent safety protocols.
From an occupational health perspective, DIC is classified as a strong skin sensitizer (B1316253) (GHS Category 1A) and can also cause respiratory sensitization. wikipedia.orgnih.govresearchgate.net Accidental exposure can lead to allergic contact dermatitis and a range of respiratory symptoms. nih.govnih.gov Therefore, in an industrial setting, robust engineering controls, such as closed systems and adequate ventilation, along with appropriate personal protective equipment, are essential to minimize worker exposure.
DIC also presents physical hazards; it is a flammable liquid and is highly sensitive to moisture, reacting with water to form N,N'-diisopropylurea. evitachem.comnih.gov Large-scale storage and handling procedures must account for these properties to prevent accidents. While thermal hazard analysis has indicated a minimal risk of explosion, comprehensive process safety management is crucial. wikipedia.org
Furthermore, the potential for DIC-mediated reactions to generate toxic by-products, such as the formation of HCN when used with OxymaPure, is a critical safety consideration in process development and scale-up. luxembourg-bio.com Regulatory bodies and internal safety committees require a deep understanding of reaction mechanisms and potential side reactions to ensure that processes are designed to be inherently safer. The widespread use and toxicity profile of DIC have drawn the attention of groups like the Interagency Testing Committee, highlighting the need for continued research into its health effects and for the development of safer alternatives. nih.gov
Q & A
Q. What is the primary role of DIC in peptide synthesis, and how does it compare to other carbodiimides like DCC?
DIC is a coupling agent that activates carboxylic acids to form reactive intermediates (e.g., O-acylisourea) for amide bond formation. Unlike dicyclohexylcarbodiimide (DCC), DIC is a liquid (bp 145–148°C) with a density of 0.81 g/cm³, simplifying handling and extraction. Its byproduct, diisopropylurea, is more soluble in organic solvents (e.g., dichloromethane) than DCC’s dicyclohexylurea, reducing purification challenges. Methodologically, DIC is preferred in solid-phase synthesis due to its compatibility with automated systems and reduced risk of side reactions like racemization .
Q. What safety protocols are essential when handling DIC in laboratory settings?
DIC is highly toxic (acute toxicity: Inhalation Cat. 1) and flammable (flash point 33°C). Key protocols include:
- PPE : Tight-fitting safety goggles, CE-certified nitrile gloves, and flame-resistant lab coats.
- Ventilation : Use fume hoods for reactions; respiratory protection (NIOSH-approved air-purifying respirators) if ventilation is inadequate.
- Storage : At 2–30°C under nitrogen to prevent moisture absorption and degradation .
Q. Beyond peptide synthesis, what are other common research applications of DIC?
DIC is used in:
- Organometallic synthesis : Preparation of magnesium amidinato complexes (e.g., Mg[RN=C(NR₂)] structures) for catalytic C–H bond functionalization.
- Pharmaceutical intermediates : Synthesis of boronic acids (e.g., 4-(piperidine-1-carbonyl)phenylboronic acid) via dehydration.
- Stabilizers : In munitions-grade chemicals, where it hydrolyzes to N,N'-diisopropylurea, detectable via GC/MS at ppm levels .
Advanced Questions
Q. How can the reversibility of DIC insertion into metal-carbon bonds impact catalytic reaction design?
In magnesium-catalyzed alkyne coupling, DIC insertion into Mg–C bonds is reversible (Scheme 2.2a, ). This reversibility allows competitive binding with other carbodiimides (e.g., dicyclohexylcarbodiimide), necessitating kinetic control to favor desired products. NMR studies (e.g., ¹H NMR in C₆D₆) show that equilibrium shifts depend on steric and electronic factors, requiring reaction optimization at 80°C to suppress reversibility .
Q. What methodological approaches are used to analyze the kinetics of DIC-mediated reactions in organometallic catalysis?
- Time-resolved ¹H NMR : Monitors consumption of DIC and HBpin (pinacolborane) at 80°C, with spectra collected at 10-minute intervals.
- Non-linear kinetics : Reactions often deviate from pseudo-first-order models due to competing pathways (e.g., propargylamine vs. guanidine formation). Data fitting requires numerical integration of rate equations .
Q. How does DIC’s hydrolysis behavior influence its detection in environmental or analytical samples?
DIC hydrolyzes to N,N'-diisopropylurea in aqueous environments (t₁/₂ ~24 hours at pH 7). Detection methods include:
- GC/MS : Hydrolysates are derivatized with BSTFA for volatility.
- LC-UV : Quantification at 210 nm with a detection limit of 20 ppb. Hydrolysis kinetics must be accounted for in environmental fate studies .
Q. In competitive coupling reactions, how do different carbodiimides like DIC and DCC compare in efficiency?
A competition method (Izdebski & Kunce, 1997) evaluates efficiency by reacting Boc-Ala-OH and Boc-Phe-OH with H-Leu-resin. Results show:
- DIC : Higher yields (≥95%) in HOBt-assisted esterification due to faster activation.
- DCC : Slower but more selective in direct coupling, favoring bulky amino acids. Efficiency is quantified via HPLC integration of resin-bound products .
Q. What are the challenges in synthesizing and stabilizing magnesium amidinato complexes using DIC?
Challenges include:
- Ligand redistribution : Magnesium complexes (e.g., [Mg(NR₂)₂]) undergo dynamic equilibria, requiring low temperatures (–40°C) and anhydrous THF.
- Structural characterization : X-ray diffraction reveals dimeric structures stabilized by π-π interactions. Reactivity screening via ¹H NMR in C₆D₆ confirms catalytic activity in hydroboration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
